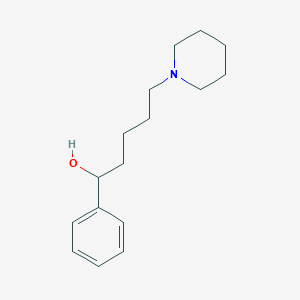

1-Phenyl-5-(1-piperidinyl)-1-pentanol

Description

1-Phenyl-5-(1-piperidinyl)-1-pentanol is a synthetic organic compound characterized by a pentanol backbone substituted with a phenyl group at position 1 and a piperidinyl group at position 5. The compound shares structural similarities with Pirbentan (N-[1-phenyl-5-(1-piperidinyl)pentyl]benzamide hydrochloride), a benzamide derivative with a molecular formula of C23H31ClN2O and a molecular weight of 386.97 g/mol . The presence of both aromatic (phenyl) and heterocyclic (piperidinyl) groups suggests moderate hydrophobicity, likely influencing solubility and reactivity in organic solvents.

Properties

Molecular Formula |

C16H25NO |

|---|---|

Molecular Weight |

247.38g/mol |

IUPAC Name |

1-phenyl-5-piperidin-1-ylpentan-1-ol |

InChI |

InChI=1S/C16H25NO/c18-16(15-9-3-1-4-10-15)11-5-8-14-17-12-6-2-7-13-17/h1,3-4,9-10,16,18H,2,5-8,11-14H2 |

InChI Key |

BCMRGEAATQZFCK-UHFFFAOYSA-N |

SMILES |

C1CCN(CC1)CCCCC(C2=CC=CC=C2)O |

Canonical SMILES |

C1CCN(CC1)CCCCC(C2=CC=CC=C2)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 1-Phenyl-5-(1-piperidinyl)-1-pentanol with key analogs:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Substituents |

|---|---|---|---|---|

| 1-Phenyl-5-(1-piperidinyl)-1-pentanol | C16H25NO* | ~247.3* | Alcohol, phenyl, piperidinyl | Phenyl (C6H5) at position 1; piperidinyl at position 5 |

| 1-Pentanol | C5H12O | 88.15 | Primary alcohol | Linear pentanol chain |

| Pirbentan (N-[1-phenyl-5-(1-piperidinyl)pentyl]benzamide hydrochloride) | C23H31ClN2O | 386.97 | Benzamide, piperidinyl, hydrochloride salt | Benzamide and piperidinyl on pentyl chain |

| 5-(1,3-Benzodioxol-5-yl)-1-piperidin-1-ylpentan-1-one | C17H21NO3 | 287.35 | Ketone, benzodioxol, piperidinyl | Benzodioxol (C7H6O2) and piperidinyl |

*Calculated based on structural similarity to analogs.

Key Differences and Implications

Functional Groups and Reactivity: Unlike 1-pentanol (a simple primary alcohol), 1-Phenyl-5-(1-piperidinyl)-1-pentanol contains aromatic and cyclic amine groups, which may enhance its binding affinity to biological targets or organic matrices. This structural complexity also increases molecular weight and reduces water solubility compared to 1-pentanol . Compared to Pirbentan, which is a benzamide hydrochloride salt, the absence of an amide group in 1-Phenyl-5-(1-piperidinyl)-1-pentanol likely reduces its polarity and alters its pharmacological profile .

Isomer Differentiation: Structural isomers of pentanol (e.g., 2-pentanol, 3-pentanol) are differentiated via gas chromatography-mass spectrometry (GC-MS) by comparing retention times and mass spectra .

Thermal and Sensing Properties: Diesters derived from 1-pentanol (e.g., succinic acid diesters) exhibit phase-change transitions between −32°C and 46°C, making them suitable for thermal energy storage . The phenyl and piperidinyl groups in 1-Phenyl-5-(1-piperidinyl)-1-pentanol may stabilize its structure at higher temperatures, though experimental data are lacking. In sensor applications, 1-pentanol interacts with zinc oxide sensors at low concentrations (5–50 ppm), but its detection is inhibited by competing volatiles like hexanal . The aromatic and cyclic amine groups in 1-Phenyl-5-(1-piperidinyl)-1-pentanol could produce distinct sensor responses due to enhanced electron interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.